molecular formula C26H25NO4 B15222899 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Cat. No.: B15222899
M. Wt: 415.5 g/mol
InChI Key: BOMGOVLIMBPPHJ-IBGZPJMESA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to introduce the desired side chains. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and bases such as N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group yields fluorenone, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
  • N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with complex structures and functions.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

BOMGOVLIMBPPHJ-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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